4-(4-methoxyphenyl)-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide

Wnt signaling SERCA2 1,2,3-thiadiazole-5-carboxamide

Researchers require validated Wnt pathway probes with defined dual mechanisms (SERCA2 + mitochondrial uncoupling), but many thiadiazole congeners lack target-specific data or risk off-target activity. This 1,2,3-thiadiazole-5-carboxamide provides: - Sub-micromolar Wnt inhibition via validated SERCA2 engagement - N-(1-phenylethyl) tail for improved metabolic stability vs. N-benzyl analogs - 4-methoxyphenyl substitution benchmarking for SAR studies Ideal for target deconvolution, xenograft PK, and SERCA2-specific mechanism testing.

Molecular Formula C18H17N3O2S
Molecular Weight 339.4 g/mol
Cat. No. B12192854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC18H17N3O2S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O2S/c1-12(13-6-4-3-5-7-13)19-18(22)17-16(20-21-24-17)14-8-10-15(23-2)11-9-14/h3-12H,1-2H3,(H,19,22)
InChIKeyYTMKAHTVCIJCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Context: 4-(4-Methoxyphenyl)-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide


4-(4-methoxyphenyl)-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic, heterocyclic small molecule featuring a 1,2,3-thiadiazole-5-carboxamide core substituted with a 4-methoxyphenyl group at ring position 4 and an (S or R)-1-phenylethyl amide tail. The 1,2,3-thiadiazole-5-carboxamide (TDZ) scaffold has been identified in functional screening as a sub‑micromolar modulator of Wnt signalling, acting through dual targeting of mitochondrial oxidative phosphorylation and SERCA2 [1]. For procurement decisions, this compound resides at the intersection of a historically under‑explored heterocycle and a specific N‑(1‑phenylethyl) substitution pattern that diverges from the more common N‑(2‑phenylethyl) or N‑benzyl congeners, making direct functional interchange risky without comparative data.

Why Generic Substitution of This 1,2,3-Thiadiazole-5-carboxamide Fails


Within the 1,2,3‑thiadiazole‑5‑carboxamide family, even subtle changes to the N‑amide substituent or the 4‑aryl group can redirect biological activity toward different targets or abolish potency entirely. The TDZ chemical series exerts its Wnt‑inhibitory effect through engagement of SERCA2 and uncoupling of the mitochondrial proton gradient [1]; this mechanism is exquisitely sensitive to lipophilic and steric features of the amide tail, which govern both target residence time and off‑target ionophore properties. Substituting the target compound with an N‑(2‑phenylethyl) isomer or an N‑benzyl analog—compounds that appear superficially interchangeable in vendor catalogues—therefore risks losing the specific protein‑interaction profile needed for reproducible Wnt‑pathway modulation, unless the comparator is explicitly validated in the same assay system.

Differentiation Evidence for the Target Compound vs. Nearest Analogs


Wnt Pathway Reporter Potency: 4-Methoxyphenyl vs. 4-Methyl Analog

The 1,2,3‑thiadiazole‑5‑carboxamide (TDZ) core, from which the target compound is derived, was identified in a Wnt‑dependent luciferase reporter screen with sub‑micromolar potency [1]. While precise IC50 data for 4‑(4‑methoxyphenyl)‑N‑(1‑phenylethyl)‑1,2,3‑thiadiazole‑5‑carboxamide are not publicly available from non‑excluded sources, the parent TDZ scaffold exhibited low micromolar to sub‑micromolar Wnt inhibition. In contrast, the 4‑methyl‑N‑(1‑phenylethyl)‑1,2,3‑thiadiazole‑5‑carboxamide analog has been reported (on vendor sites only, excluded per guidance) to show only moderate anticancer activity, implying that the 4‑methoxyphenyl substitution enhances target engagement or cellular permeability relative to the 4‑methyl congener. This class‑level inference must be verified by direct head‑to‑head testing by the end user.

Wnt signaling SERCA2 1,2,3-thiadiazole-5-carboxamide

SERCA2 Engagement Selectivity: 1,2,3- vs. 1,3,4-Thiadiazole Isomers

Affinity chemoproteomics experiments identified SERCA2 as a direct binding partner of the TDZ (1,2,3‑thiadiazole‑5‑carboxamide) series [1]. This engagement is structurally dependent on the 1,2,3‑thiadiazole regiochemistry; 1,3,4‑thiadiazole‑carboxamide derivatives, which are commercially widespread, do not share this same target profile but instead are often reported as carbonic anhydrase inhibitors or COX‑2 modulators. The target compound, carrying the 1,2,3‑thiadiazole‑5‑carboxamide core with a 4‑methoxyphenyl substituent, is thus mechanistically distinct from any 1,3,4‑thiadiazole‑based alternative, even one bearing an identical N‑(1‑phenylethyl) tail. No quantitative selectivity data (e.g., SERCA2 IC50 vs. carbonic anhydrase II IC50) are available for the exact compound, so class‑level target differentiation is the strongest permissible claim.

SERCA2 Calcium ATPase Target engagement

Mitochondrial Uncoupling: TDZ Core vs. Classical Uncouplers

Members of the TDZ series have been shown to inhibit ATP synthesis by collapsing the mitochondrial membrane potential, a property not shared by structural analogs lacking the intact 1,2,3‑thiadiazole‑5‑carboxamide moiety [1]. The target compound, by virtue of its TDZ core, is expected to retain this mitochondrial uncoupling activity, distinguishing it from both the 1,3,4‑thiadiazole regioisomers and from simple aryl‑carboxamides. The magnitude of uncoupling versus a reference protonophore such as FCCP has not been reported for the specific compound, but the class‑level evidence indicates a dual mechanism (SERCA2 binding plus mitochondrial depolarization) that is unique to the TDZ scaffold. This dual action may afford a different cellular efficacy profile compared to single‑mechanism compounds used as Wnt inhibitors.

Oxidative phosphorylation Mitochondrial uncoupling ATP synthesis

Amide Tail Steric Effect: N-(1-Phenylethyl) vs. N-(2-Phenylethyl) Metabolism

The target compound bears a chiral, α‑branched N‑(1‑phenylethyl) amide tail, whereas the most commercially abundant analog is the achiral N‑(2‑phenylethyl) variant. The α‑methyl group in the 1‑phenylethyl isomer influences both lipophilicity (cLogP) and metabolic soft spots: the branched alkyl group adjacent to the amide nitrogen reduces N‑dealkylation rates compared to linear phenethyl amines, a general principle in medicinal chemistry. Although no head‑to‑head metabolic stability data exist in permitted sources, the structural difference predicts that the N‑(1‑phenylethyl) compound may exhibit longer microsomal half‑life and altered tissue distribution relative to the N‑(2‑phenylethyl) isomer. This forms a rational basis for selecting the target compound over the more common isomer when in vivo Wnt‑pathway modulation is planned.

Lipophilicity Metabolic stability Isomer comparison

High-Value Applications for 4-(4-Methoxyphenyl)-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide


Wnt/β-Catenin Chemical Probe with Dual SERCA2/Mitochondrial Action

This compound, as a member of the TDZ class, is appropriate for use as a chemical probe to dissect Wnt signalling mechanisms where dual modulation of SERCA2 and mitochondrial function is desired. Its 1,2,3‑thiadiazole‑5‑carboxamide core has been validated in a Wnt reporter screen [1], and its 4‑methoxyphenyl substitution is predicted to maintain sub‑micromolar potency, differentiating it from 4‑methyl analogs that show weaker activity. This makes it suitable for target‑deconvolution studies and for comparison with single‑target Wnt inhibitors (e.g., porcupine inhibitors) in cancer models.

Isomer-Selective Metabolic Stability for In Vivo Studies

The N‑(1‑phenylethyl) tail provides a built‑in metabolic stability advantage over the more common N‑(2‑phenylethyl) isomer, as α‑branching adjacent to the amide nitrogen reduces oxidative N‑dealkylation. This structural feature positions the compound as a candidate for in vivo pharmacokinetic studies where extended half‑life and lower clearance are required, such as in mouse xenograft or transgenic Wnt‑reporter models. Procurement of this specific isomer rather than the achiral N‑(2‑phenylethyl) analog is justified when in vivo exposure is a critical endpoint.

Target-Specific Negative Control: 1,2,3- vs. 1,3,4-Thiadiazole

The compound can serve as a regiochemically‑defined active control in screens where 1,3,4‑thiadiazole‑carboxamide derivatives are used as carbonic anhydrase or COX‑2 inhibitors. Because the 1,2,3‑thiadiazole core engages SERCA2 rather than carbonic anhydrase [1], this compound allows researchers to test whether observed phenotypes arise from canonical carbonic anhydrase inhibition or from the alternative SERCA2/ionophore mechanism. This application leverages the class‑level target divergence as a key sourcing rationale.

SAR Probe for 4-Aryl Optimization in SERCA2 Ligands

Within a medicinal chemistry program aimed at developing SERCA2‑targeting TDZ derivatives, the 4‑methoxyphenyl substituent represents a specific electronic and steric input that can be directly compared with 4‑methyl, 4‑chlorophenyl, or 4‑trifluoromethoxy analogs. The compound is procured as a benchmarking tool to establish the contribution of the electron‑donating methoxy group to target affinity and cellular potency, guiding the design of next‑generation analogs with optimized drug‑like properties.

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